molecular formula C11H16BrNO2S B2618196 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide CAS No. 908602-40-4

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide

Cat. No. B2618196
CAS RN: 908602-40-4
M. Wt: 306.22
InChI Key: ZZRGDFSELCGIMY-UHFFFAOYSA-N
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Description

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide is a chemical compound with the empirical formula C11H16BrNO2S . It has a molecular weight of 306.22 .


Molecular Structure Analysis

The InChI code for 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide is 1S/C11H16BrNO2S/c1-8-7-9(12)5-6-10(8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Synthesis of N-Heterocycles

Tert-butanesulfinamide is extensively used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Asymmetric N-Heterocycle Synthesis

Tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades for asymmetric N-heterocycle synthesis via sulfinimines . This process is crucial for the stereoselective synthesis of amines and their derivatives .

α-Bromination Reaction on Acetophenone Derivatives

The α-bromination reaction of carbonyl compounds, such as acetophenone derivatives, is a significant topic in the field of organic chemistry . This reaction is crucial for the synthesis of α-brominated products, which are significant intermediates in organic synthesis .

Experimental Teaching in Undergraduate Organic Chemistry

Due to the lack of suitable brominating reagents, the application of α-bromination reaction on acetophenone derivatives in undergraduate organic chemistry experiments is limited . However, this reaction can be used to reinforce fundamental skills in chemistry experimentation among students .

Optoelectronics Applications

Bromoacetophenone derivatives have been studied for their third-order nonlinear optical properties, which are important for optoelectronics applications .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-8-7-9(12)5-6-10(8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRGDFSELCGIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide

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